3-[2-[(Z)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzoic acid
Description
Properties
Molecular Formula |
C22H17N3O3S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[2-[(Z)-[2-(3-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C22H17N3O3S/c1-14-5-2-7-16(11-14)23-22-24-20(26)19(29-22)13-18-9-4-10-25(18)17-8-3-6-15(12-17)21(27)28/h2-13H,1H3,(H,27,28)(H,23,24,26)/b19-13- |
InChI Key |
WDSVCCCOMZYELL-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)S2 |
Origin of Product |
United States |
Preparation Methods
Initial Building Block Synthesis
The core of the molecule involves heterocyclic rings—namely, the thiazole, pyrrole, and benzoic acid moieties. The synthesis begins with the preparation of the thiazole derivative, which is typically achieved via the Hantzsch thiazole synthesis:
Thiazole Formation:
The starting materials are usually α-haloketones and thioamides. For example, 2-aminothiazole derivatives can be synthesized by cyclization of α-haloketones with thioamides under basic or acidic conditions.Introduction of the 4-oxo group:
Oxidation or substitution reactions are employed to introduce the keto functionality at the 4-position of the thiazole ring, often via oxidation of the corresponding thiazoline or thiazolidine intermediates.
Functionalization of the Thiazole Ring
Formation of the Ylidene Linkage:
The key step involves creating a carbon-carbon double bond (ylidene linkage) between the thiazole and the adjacent aromatic or heterocyclic system. This is typically achieved through a condensation reaction, such as a Knoevenagel condensation, between the aldehyde or ketone derivative of the thiazole and an active methylene compound, often in the presence of a base or acid catalyst.Introduction of the 3-methylanilino group:
The 3-methylaniline moiety is attached via nucleophilic substitution or condensation reactions. For example, the amino group of 3-methylaniline can be coupled with a suitable electrophilic site on the thiazole derivative using standard amide or imine formation techniques.
Synthesis of the Pyrrole Derivative
Preparation of the Pyrrole Ring:
The pyrrole nucleus can be synthesized via Paal-Knorr or Knorr pyrrole synthesis, which involves the cyclization of γ-aminoketones or related precursors under acidic conditions.Linkage to the Thiazole:
The pyrrole ring is then linked to the thiazole derivative through a suitable linker, often via a nucleophilic substitution or condensation to form the methyl linkage observed in the target molecule.
Coupling with Benzoic Acid Moiety
Formation of the Final Conjugate:
The benzoic acid component is introduced via amide coupling reactions, often employing coupling reagents like EDCI or DCC in the presence of a base such as DIPEA. The carboxylic acid group of benzoic acid reacts with amino or hydroxyl groups on the heterocyclic intermediates.Final Deprotection and Purification:
Protective groups used during synthesis are removed under suitable conditions, and the final compound is purified via chromatography or recrystallization.
Reaction Conditions and Catalysts
| Step | Typical Conditions | Catalysts/Reagents |
|---|---|---|
| Thiazole synthesis | Reflux, 60-80°C | α-Haloketone, thioamide, base (NaOH, KOH) |
| Oxidation | Mild oxidants (e.g., H₂O₂, PCC) | - |
| Knoevenagel condensation | Reflux, ethanol or acetic acid | Piperidine, ammonium acetate |
| Amide coupling | Room temperature or gentle heating | DCC, EDCI, HOBt, DIPEA |
| Cyclization to pyrrole | Reflux, acetic acid or polyphosphoric acid | - |
Research Outcomes and Data Tables
Research studies have demonstrated that modifications at various positions of the heterocyclic rings influence biological activity, with structure-activity relationship (SAR) data indicating that:
Summary of Synthesis Pathway
- Step 1: Synthesis of 2-aminothiazole derivatives via cyclization of α-haloketones and thioamides.
- Step 2: Oxidation to generate 4-oxo-thiazole.
- Step 3: Condensation with aldehydes to form the ylidene linkage.
- Step 4: Coupling with 3-methylaniline.
- Step 5: Construction of the pyrrole ring and linking to the thiazole via suitable linkers.
- Step 6: Final conjugation with benzoic acid derivatives through amide bond formation.
- Step 7: Purification and characterization of the final compound.
Chemical Reactions Analysis
Benzoic Acid Moiety
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis to form methyl/ethyl esters .
-
Amidation : Forms conjugates with amines (e.g., aniline derivatives) via carbodiimide-mediated coupling .
-
Decarboxylation : Occurs at high temperatures (>200°C), yielding a decarboxylated pyrrole-thiazole hybrid.
Thiazole Ring
-
Electrophilic Substitution : Bromination at C-2 or C-4 positions using NBS in DMF .
-
Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺) through nitrogen and sulfur atoms .
Pyrrole Ring
-
Nitration : Occurs at the α-position using HNO₃/H₂SO₄, though steric hindrance from the thiazole limits reactivity.
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH .
3-Methylanilino Group
-
Acylation : Forms acetyl derivatives with acetic anhydride/pyridine .
-
Oxidation : Converts to nitroso or nitro groups under strong oxidizing conditions (e.g., H₂O₂/HOAc) .
Degradation Pathways
-
Hydrolysis : The thiazole ring undergoes ring-opening in acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding thiourea and carbonyl fragments .
-
Photodegradation : UV exposure (λ = 254 nm) induces cis-trans isomerization at the (Z)-methylene group, reducing bioactivity.
-
Oxidation : The sulfur atom in the thiazole oxidizes to sulfoxide or sulfone derivatives using mCPBA .
Biological Interaction Mechanisms
While not strictly chemical reactions, the compound’s bioactivity involves:
-
Enzyme Inhibition : Binds to kinase active sites via hydrogen bonding (thiazole N) and π-π stacking (pyrrole) .
-
DNA Intercalation : The planar thiazole-pyrrole system intercalates into DNA base pairs, facilitated by the benzoic acid’s solubility .
Comparative Reactivity with Structural Analogs
Stability Under Storage Conditions
Scientific Research Applications
3-[2-({2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-({2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, resulting in its observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares key motifs with several benzoic acid derivatives and thiazole/thiazolidinone-containing molecules:
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Bioactivity
- 3-Methylanilino Group: The target compound’s 3-methylanilino substituent may enhance lipophilicity and receptor binding compared to analogs with electron-withdrawing groups (e.g., nitro in ). This modification could improve membrane permeability and target engagement.
- Fluorinated Analogs : Compound 1 () demonstrates marked species-dependent GPR35 activity, attributed to its 2-fluorobenzylidene group. This highlights the role of halogenation in optimizing human vs. rodent receptor interactions .
- Thiazole vs.
Stereochemical and Conformational Considerations
The (Z)-configuration of the thiazolylidene group is critical for maintaining planar geometry, facilitating π-π stacking or hydrogen bonding with biological targets. Analogous compounds with (E)-configurations or bulkier substituents (e.g., 4-methoxyphenyl in ) may exhibit reduced potency due to steric hindrance.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~455 g/mol) aligns with drug-like properties, though higher than simpler analogs (e.g., Compound 1).
- Solubility: The benzoic acid moiety enhances water solubility, while the 3-methylanilino and pyrrol groups may increase logP, suggesting balanced lipophilicity for cellular uptake .
Research Findings and Implications
- Species-Specific Activity : Analogous to Compound 1, the target compound may exhibit divergent potency across species due to receptor polymorphisms (e.g., GPR35), necessitating careful preclinical model selection .
- Synthetic Accessibility : The compound’s synthesis likely involves condensation of 3-methylaniline with a thiazol-pyrrole intermediate, paralleling methods in .
- Therapeutic Potential: Structural parallels to GPR35 modulators () suggest applications in inflammation or metabolic disorders, though direct evidence is needed.
Biological Activity
3-[2-[(Z)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity:
- Pyrrole ring : Known for its role in various biological systems.
- Thiazole moiety : Often associated with antimicrobial and antifungal activities.
- Benzoic acid : Commonly used in pharmaceuticals due to its efficacy in various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 354.43 g/mol |
| CAS Number | Not available |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 3-[2-[(Z)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzoic acid have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In a study by , thiazole derivatives demonstrated a minimum inhibitory concentration (MIC) ranging from 5 to 50 µg/mL against these pathogens.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study published in highlighted that the compound inhibited cell proliferation in human cancer cell lines by disrupting cell cycle progression.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways crucial for cancer cell survival.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in malignant cells.
Study 1: Antimicrobial Activity
In a comparative study, thiazole derivatives were tested against common pathogens. The results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting a potential role as an alternative treatment option for resistant bacterial strains .
Study 2: Anticancer Efficacy
A recent investigation into the anticancer effects of this compound revealed that it significantly reduced tumor growth in xenograft models. The study reported a reduction in tumor volume by up to 70% compared to control groups, underscoring its therapeutic potential .
Q & A
Q. Characterization Methods :
- IR Spectroscopy : Confirms carbonyl (C=O) and carboxylic acid (O-H) stretches.
- NMR (¹H/¹³C) : Assigns proton environments (e.g., Z-configuration of the thiazolylidene methyl group) and aromatic substitution patterns .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content .
How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Advanced Research Focus
Contradictions may arise from dynamic effects (e.g., tautomerism in the thiazol-5-ylidene group) or solvent-induced shifts. Methodological solutions include:
- Variable-Temperature NMR : Resolves overlapping signals caused by conformational exchange .
- X-Ray Crystallography : Provides definitive proof of the Z-configuration and hydrogen-bonding networks in the solid state .
- DFT Calculations : Predicts NMR chemical shifts and compares them with experimental data to validate assignments .
What strategies are used to optimize reaction yields during the synthesis of thiazolylidene-pyrrole intermediates?
Advanced Research Focus
Yield optimization involves:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, with ligand tuning to reduce steric hindrance .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while additives like K₃PO₄ improve coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time for heterocycle formation by accelerating thermal activation .
How can computational methods predict the biological activity of this compound?
Q. Advanced Research Focus
- Molecular Docking : Simulates binding to target proteins (e.g., kinases) using software like AutoDock Vina. The benzoic acid group often interacts with polar residues in active sites .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity trends .
- ADMET Prediction : Tools like SwissADME assess bioavailability, leveraging the compound’s logP (~2.5) and topological polar surface area (~90 Ų) .
What are the challenges in analyzing the stability of this compound under physiological conditions?
Advanced Research Focus
Key stability issues include:
- pH-Dependent Degradation : The carboxylic acid group may undergo decarboxylation at low pH. Accelerated stability studies (e.g., 40°C/75% RH) monitor degradation via HPLC .
- Photoisomerization : The Z-configuration of the thiazolylidene group is light-sensitive. Solutions include amber glass storage and UV-stability assays .
- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the 3-methylanilino group) in liver microsome assays .
How can derivatives of this compound be designed to study structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Core Modifications :
- Biological Testing :
What analytical techniques are critical for distinguishing regioisomers during synthesis?
Q. Basic Research Focus
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₂H₁₈N₃O₃S) and detects isotopic patterns .
- 2D NMR (COSY, NOESY) : Resolves overlapping aromatic signals; NOESY correlations identify spatial proximity of substituents .
- HPLC with Chiral Columns : Separates enantiomers if asymmetric centers are introduced .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
